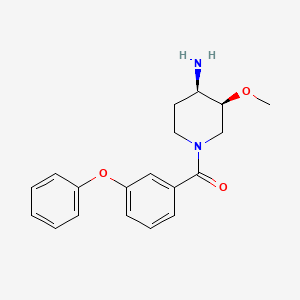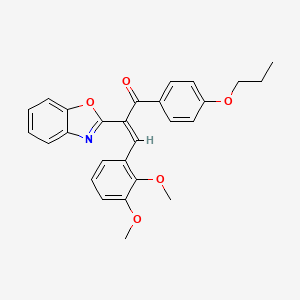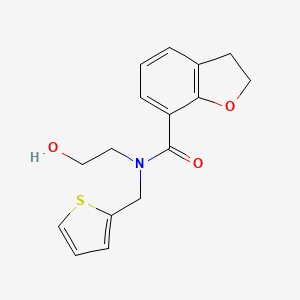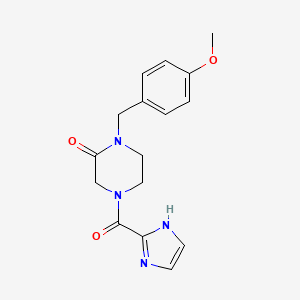
N-(2-cyanophenyl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-2,6-difluorobenzamide, also known as ABT-888 or Veliparib, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It was first synthesized by Abbott Laboratories in 2001 and has since been extensively studied for its potential as a cancer treatment.
作用機序
N-(2-cyanophenyl)-2,6-difluorobenzamide works by inhibiting PARP enzymes, which play a key role in repairing damaged DNA. When PARP enzymes are inhibited, cancer cells are unable to repair DNA damage caused by chemotherapy or radiation therapy, leading to cell death.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity and is generally well-tolerated by patients. However, some side effects have been reported, including nausea, fatigue, and anemia. Additionally, this compound has been shown to have some off-target effects on other enzymes, which may limit its effectiveness in certain situations.
実験室実験の利点と制限
N-(2-cyanophenyl)-2,6-difluorobenzamide has several advantages for laboratory experiments, including its high potency and specificity for PARP enzymes. However, its off-target effects and limited effectiveness in certain situations may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on N-(2-cyanophenyl)-2,6-difluorobenzamide. One area of focus is the development of new and more effective PARP inhibitors. Additionally, researchers are exploring the use of this compound in combination with other cancer treatments, such as immunotherapy and targeted therapy. Finally, there is ongoing research into the mechanisms of PARP inhibition and how it can be used to treat cancer.
合成法
The synthesis of N-(2-cyanophenyl)-2,6-difluorobenzamide involves several steps, including the reaction of 2,6-difluoroaniline with cyanogen bromide to form N-(2-cyanophenyl)-2,6-difluoroaniline, which is then reacted with benzoyl chloride to form this compound. The final product is purified using column chromatography.
科学的研究の応用
N-(2-cyanophenyl)-2,6-difluorobenzamide has been extensively studied for its potential as a cancer treatment. It is primarily used in combination with chemotherapy or radiation therapy to enhance their effectiveness. The drug has been shown to be effective in treating various types of cancer, including breast, ovarian, and lung cancer.
特性
IUPAC Name |
N-(2-cyanophenyl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O/c15-10-5-3-6-11(16)13(10)14(19)18-12-7-2-1-4-9(12)8-17/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBLDKMRBZOGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-(cyclopropylcarbonyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351039.png)
![(3R*,3aR*,7aR*)-1-(2-methoxyisonicotinoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351043.png)
![1'-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351051.png)



![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351100.png)
![N~4~-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5351102.png)
![1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone](/img/structure/B5351103.png)

![8-(3-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5351127.png)
![2-[4-(2-nitrophenyl)-1-piperazinyl]-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5351136.png)
![N~2~-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5351143.png)